molecular formula C8H11NO5S2 B8558721 4-(2-Hydroxyethylsulfonyl)benzenesulfonamide CAS No. 108966-49-0

4-(2-Hydroxyethylsulfonyl)benzenesulfonamide

Cat. No. B8558721
M. Wt: 265.3 g/mol
InChI Key: UPDXBCKJUQPWOW-UHFFFAOYSA-N
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Patent
US04678855

Procedure details

4-(2-Hydroxyethylthio)benzenesulfonamide (94.3 g, 0.40 mol) was added portionwise to a stirred solution of Oxone® (368.9 g, 0.60 mols) in H2O (3600 mL). After 18 hours the white solid was collected, washed with H2O and dried to give 72.6 g, mp 156°-162° C. An additional 12.3 g was obtained from the aqueous filtrate by extraction with ethyl acetate (3×1000 mL). Recrystallization from acetonitrile gave material with mp 163°-165° C.
Quantity
94.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3600 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCCS[C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1.OO[S:17]([O-:19])=[O:18].[K+].[C:21](OCC)(=[O:23])[CH3:22]>O>[OH:23][CH2:21][CH2:22][S:17]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH2:14])(=[O:12])=[O:13])=[CH:7][CH:6]=1)(=[O:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
94.3 g
Type
reactant
Smiles
OCCSC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
3600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 18 hours the white solid was collected
Duration
18 h
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 72.6 g, mp 156°-162° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile
CUSTOM
Type
CUSTOM
Details
gave material with mp 163°-165° C.

Outcomes

Product
Name
Type
Smiles
OCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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